(2-Phenylcyclobutyl)methanamine;hydrochloride
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Overview
Description
(2-Phenylcyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a hydrochloride salt of (2-Phenylcyclobutyl)methanamine, which is a derivative of cyclobutane with a phenyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylcyclobutyl)methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a using phenylboronic acid and a suitable halide derivative of cyclobutane.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Hydrochloride Salt: The final step involves the reaction of (2-Phenylcyclobutyl)methanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylcyclobutyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(2-Phenylcyclobutyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Phenylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl(phenyl)methanamine;hydrochloride: Similar structure but with different substitution patterns on the cyclobutane ring.
trans-(2-Phenylcyclobutyl)methanamine;hydrochloride: A stereoisomer with different spatial arrangement of the phenyl and amine groups.
Uniqueness
(2-Phenylcyclobutyl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both a phenyl group and an amine group on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
(2-Phenylcyclobutyl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutyl ring substituted with a phenyl group, along with a methanamine moiety. This structural configuration is crucial for its interaction with biological targets.
Structural Formula:
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various biological molecules. The amine group can influence enzyme activity and receptor binding through these interactions. Additionally, the phenyl group facilitates π-π interactions, which can modulate the compound's pharmacological effects.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. It has been reported to have a minimum inhibitory concentration (MIC) indicating significant activity against this bacterium .
- Neuroactive Effects: The compound is being explored for its potential in treating neurological disorders. Its structural characteristics may confer unique neuroactive properties, making it a candidate for further drug development in this area.
- Cytotoxicity Studies: In vitro studies have evaluated the cytotoxic effects of the compound on human liver cells (HepG2). The results show varying degrees of cytotoxicity, which are critical for assessing the safety profile of potential therapeutic agents .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Screening:
-
Neuropharmacological Studies:
- In research focused on neuroactive compounds, this compound demonstrated potential as a lead compound for developing treatments for neurological disorders. Its unique structure allows it to interact with neurotransmitter receptors effectively.
- Toxicological Assessment:
Data Tables
Study | Biological Activity | MIC/IC Values | Notes |
---|---|---|---|
Study 1 | Antimicrobial | MIC < 20 µM | Effective against M. tuberculosis |
Study 2 | Neuroactive | IC20 > 40 µM | Potential for neurological applications |
Study 3 | Cytotoxicity | IC20 < 40 µM | Varies by derivative |
Properties
IUPAC Name |
(2-phenylcyclobutyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKNOFCZXABTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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